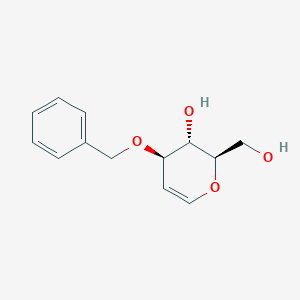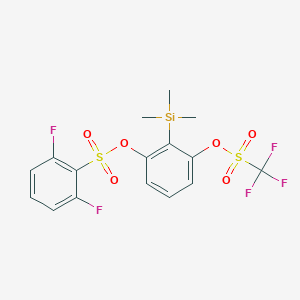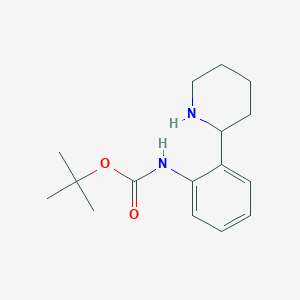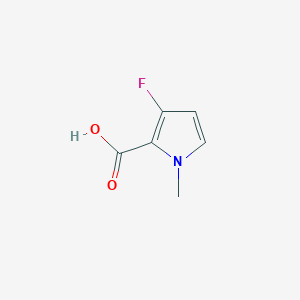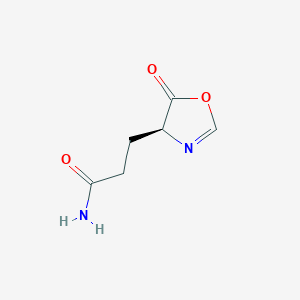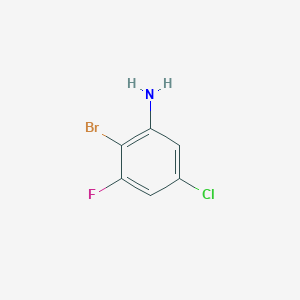
2-Bromo-5-chloro-3-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-chloro-3-fluoroaniline is an aromatic amine with the molecular formula C6H4BrClFN. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an aniline ring. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-fluoroaniline typically involves the halogenation of aniline derivatives. One common method is the nucleophilic substitution reaction where 2-bromo-5-chloro-3-fluoronitrobenzene is reduced to this compound using reducing agents such as tin chloride or iron powder .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-chloro-3-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group in precursor compounds can be reduced to an amine group using reducing agents.
Oxidation: The compound can be oxidized to form different functional groups depending on the oxidizing agents used.
Common Reagents and Conditions
Reducing Agents: Tin chloride, iron powder, and hydrogenation catalysts like Raney nickel.
Oxidizing Agents: Various oxidizing agents can be used depending on the desired product.
Nucleophiles: Different nucleophiles can be used for substitution reactions, including amines and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of the corresponding aniline derivative .
Aplicaciones Científicas De Investigación
2-Bromo-5-chloro-3-fluoroaniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-chloro-3-fluoroaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The presence of halogen atoms influences its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-fluoroaniline: Similar structure but lacks the chlorine atom.
3-Bromo-2-fluoroaniline: Similar structure but different positioning of halogen atoms.
2-Chloro-3-fluoroaniline: Similar structure but lacks the bromine atom.
Uniqueness
2-Bromo-5-chloro-3-fluoroaniline is unique due to the presence of three different halogen atoms on the aniline ring. This unique combination of halogens provides distinct reactivity and properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H4BrClFN |
|---|---|
Peso molecular |
224.46 g/mol |
Nombre IUPAC |
2-bromo-5-chloro-3-fluoroaniline |
InChI |
InChI=1S/C6H4BrClFN/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 |
Clave InChI |
QNLLVXVSXKKKKB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)Br)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



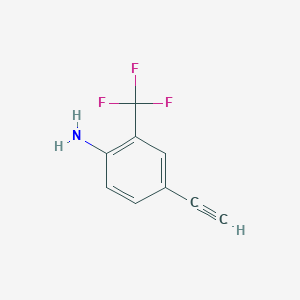
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
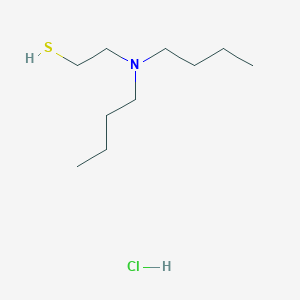
![1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15280094.png)
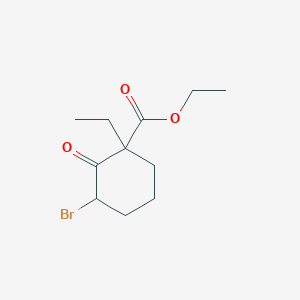
![Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15280104.png)
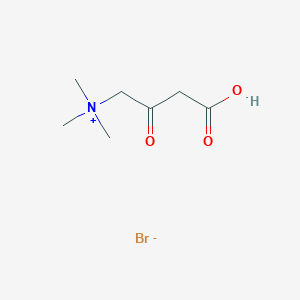
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
